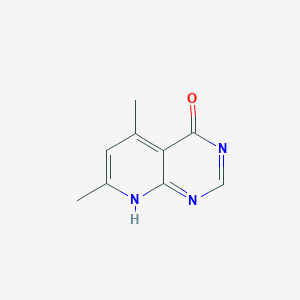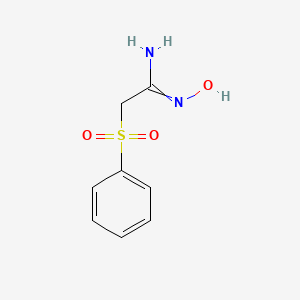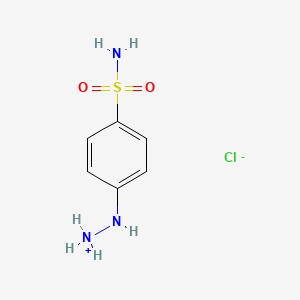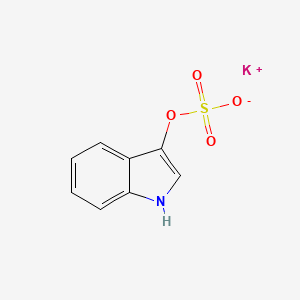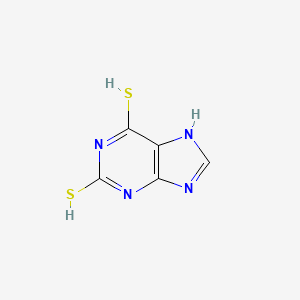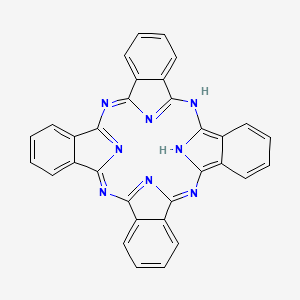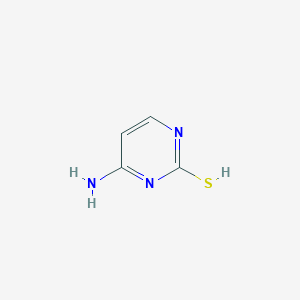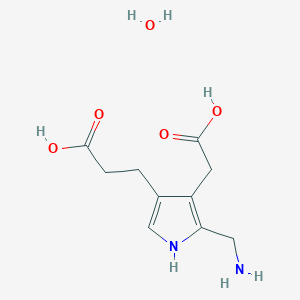
Porphobilinogen hydrate
Descripción general
Descripción
Porphobilinogen hydrate is a useful research compound. Its molecular formula is C10H16N2O5 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Porphobilinogen hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Porphobilinogen hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Heme Biosynthesis : Porphobilinogen is a monopyrrole precursor in biological tetrapyrroles biosynthesis, involving the asymmetric condensation of two molecules of 5-aminolevulinic acid by the enzyme porphobilinogen synthase. This process is significant as it is the first source of heme's asymmetry (Jaffe, 1995).
Regulation of Porphobilinogen Levels : Research has explored the regulation of porphobilinogen levels in the body, particularly in chemical-induced porphyria. The administration of pregnenolone was found to decrease the amount of urinary excreted porphobilinogen (Frydman, Tomaro, Frydman, & Wanschelbaum, 1975).
Stereochemistry in Protoporphyrin-IX Biosynthesis : A study provided insights into the stereochemistry of biosynthesis of the vinyl groups of protoporphyrin-IX, utilizing a synthesized form of porphobilinogen (Battersby, McDonald, Wurziger, & James, 1975).
Tissue-Specific Expression : Porphobilinogen deaminase, which is involved in heme biosynthesis, shows tissue-specific expression with two isoforms encoded by distinct messenger RNAs (Grandchamp et al., 1987).
Transformation into Porphyrins : The process of converting porphobilinogen into porphyrins has been studied in various organisms, highlighting its central role in tetrapyrrole formation (Cornford, 1964).
Link to Acute Intermittent Porphyria : Deficiency or mutation in porphobilinogen deaminase, an enzyme in the heme biosynthetic pathway, is associated with acute intermittent porphyria, a genetic disease (Grandchamp et al., 1989).
Propiedades
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14;/h5,12H,1-4,11H2,(H,13,14)(H,15,16);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMOSPZOADDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Porphobi-linogen monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



